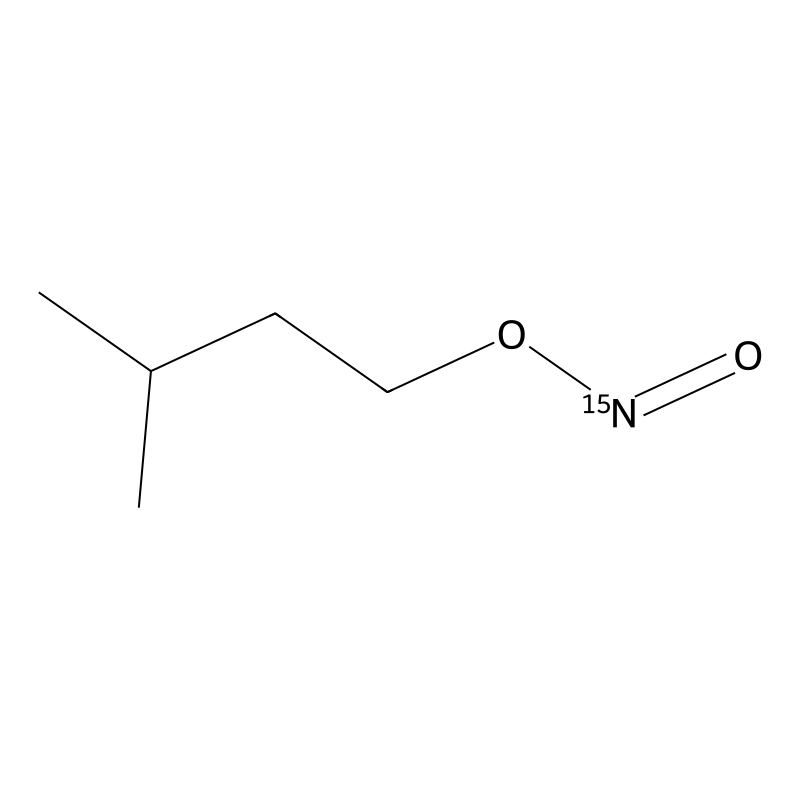

Isoamyl nitrite-15N

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Isotope-Labeled Internal Standard:

Isoamyl nitrite-15N primarily serves as an isotope-labeled internal standard in scientific research []. Internal standards are compounds with similar chemical properties to the target analyte but a distinct mass due to the incorporation of a stable isotope. This allows for accurate quantification of the target analyte by comparing its signal intensity to the known signal of the internal standard within the same sample matrix [].

Nitrogen Isotope Tracing:

The presence of the nitrogen-15 (15N) isotope in Isoamyl nitrite-15N enables researchers to study nitrogen metabolism and nitrification processes in various biological systems [, ]. By incorporating Isoamyl nitrite-15N into an experiment, researchers can trace the movement and transformation of nitrogen within the system. This allows them to gain insights into the efficiency and pathways involved in nitrogen cycling.

Mass Spectrometry Applications:

Due to its unique isotopic composition, Isoamyl nitrite-15N is valuable in mass spectrometry applications []. Mass spectrometry is a technique used to identify and quantify molecules based on their mass-to-charge ratio. The incorporation of the 15N isotope alters the mass of Isoamyl nitrite-15N compared to its unlabeled counterpart, allowing for differentiation during mass spectrometry analysis. This facilitates the detection and quantification of specific compounds in complex mixtures, especially when dealing with analytes with similar masses.

Isoamyl nitrite-15N is a nitrite ester derived from isoamyl alcohol, characterized by the chemical formula CHNO. It is a clear yellow liquid with a distinctive odor often compared to old socks or dirty feet. This compound serves primarily as a vasodilator and antihypertensive agent, finding applications in both medical and recreational contexts. It is commonly known as amyl nitrite, isopentyl nitrite, or banapple gas. Isoamyl nitrite is notable for its psychoactive effects when inhaled, which has led to its use as a recreational drug, particularly in certain subcultures .

- Esterification: The synthesis of isoamyl nitrite involves the reaction of isoamyl alcohol with nitrous acid:where R represents the isoamyl group .

- Decomposition: In the presence of strong bases like sodium hydroxide, isoamyl nitrite decomposes to yield isoamyl alcohol and sodium nitrite:

- Reactivity with Carbanions: Isoamyl nitrite can react with carbanions to form oximes, and it is also utilized in modified Sandmeyer reactions to produce aryl halides .

The synthesis of isoamyl nitrite typically involves the following steps:

- Preparation of Nitrous Acid: Nitrous acid is generated in situ by mixing sodium nitrite with hydrochloric acid.

- Esterification Reaction: Isoamyl alcohol is added dropwise to the solution of nitrous acid while maintaining low temperatures to prevent decomposition.

- Separation: The resulting isoamyl nitrite can be separated from the aqueous phase due to its lower density.

This method allows for relatively straightforward synthesis in both laboratory and industrial settings .

Isoamyl nitrite has diverse applications:

- Medical Use: It is prescribed for treating angina and cyanide poisoning.

- Recreational Use: Often inhaled for its psychoactive effects.

- Industrial Use: Employed as a solvent and cleaning agent in various applications.

- Perfume Industry: Used as an intermediate in fragrance formulation .

Isoamyl nitrite interacts with various biological systems and compounds:

- Vasodilatory Mechanism: It acts on smooth muscle cells of blood vessels, leading to relaxation and dilation.

- Methemoglobin Formation: Its ability to induce methemoglobinemia makes it useful in treating cyanide toxicity but also poses risks of hypoxia if misused .

- Drug Interactions: Caution is advised when used with other vasodilators or alcohol due to potential additive effects on blood pressure.

Similar Compounds

Isoamyl nitrite shares structural similarities with several other alkyl nitrites. Here are some notable compounds for comparison:

| Compound Name | Chemical Formula | Unique Characteristics |

|---|---|---|

| Amyl Nitrite | CHNO | A mixture of isomers; used similarly but may have different effects. |

| Isobutyl Nitrite | CHNO | Shorter carbon chain; often has more pronounced side effects. |

| Isopropyl Nitrite | CHNO | Similar uses but associated with more severe adverse effects. |

| Butylnitrite | CHNO | Longer chain; less common but similar applications. |

Isoamyl nitrite stands out due to its specific psychoactive properties and medical applications compared to its counterparts .

Principles of Stable Isotope Labeling in Nitrogen Cycle Research

Stable isotope labeling with ¹⁵N provides a non-radioactive method to trace nitrogen fluxes in ecosystems. Unlike radioisotopes, ¹⁵N does not decay, making it ideal for long-term studies. The nitrogen cycle involves processes such as nitrification, denitrification, and nitrogen fixation, all of which can be monitored using ¹⁵N tracers. For example, isoamyl nitrite-15N serves as a substrate to study nitrite reduction pathways in soils and microbial communities.

Key principles include:

- Mass balance: Quantifying ¹⁵N recovery in different pools (e.g., soil, biomass, leachate) to trace nitrogen fate.

- Isotopic enrichment: Measuring deviations from natural ¹⁵N abundance (0.366%) to assess process rates.

Isotopic Discrimination Mechanisms in Biological Systems

Isotopic discrimination occurs when enzymes preferentially utilize lighter isotopes (¹⁴N over ¹⁵N). For instance, nitrate reductase (NR) discriminates against ¹⁵N by 22–32‰ during nitrate reduction. This fractionation affects δ¹⁵N values in plant tissues, providing insights into nitrogen assimilation efficiency. Isoamyl nitrite-15N helps quantify such discrimination in nitrite-reducing bacteria and plants.

Advantages of ¹⁵N Over Radiolabeled Tracers in Long-Term Studies

¹⁵N offers three key advantages:

The reduction of nitrate to nitrite in mammalian systems represents a critical step in the nitrate-nitrite-nitric oxide pathway, involving multiple distinct enzymatic and bacterial-mediated processes. The primary pathway involves bacterial reduction within the entero-salivary circulation, where approximately twenty-five percent of absorbed dietary nitrate is concentrated in salivary glands [1]. Commensal facultative anaerobic bacteria residing in the crypts on the tongue surface reduce nitrate to nitrite under anaerobic conditions [2] [1]. This bacterial-mediated reduction accounts for seventy-five to eighty percent of total nitrate-to-nitrite conversion in healthy mammals [2].

Beyond the dominant bacterial pathway, mammalian tissues possess intrinsic nitrate reductase capabilities through molybdenum-containing enzymes. Xanthine oxidoreductase emerges as the most significant mammalian nitrate reductase, contributing fifteen to twenty percent of total nitrate reduction [3] [4]. This enzyme catalyzes nitrate reduction at its molybdenum cofactor site under hypoxic conditions, with xanthine or nicotinamide adenine dinucleotide hydride serving as electron donors [3] [5]. The reaction proceeds through a one-electron reduction mechanism, where the molybdenum center transitions from the oxidized molybdenum six-plus state to the reduced molybdenum four-plus state [5].

Additional mammalian nitrate reductases include aldehyde oxidase and mitochondrial amidoxime reducing components, though their contributions remain relatively minor at three to five percent and two to three percent respectively [6] [7]. The aldehyde oxidase enzyme, predominantly expressed in liver and kidney tissues, exhibits structural similarity to xanthine oxidoreductase and can reduce nitrate under strictly anaerobic conditions [6]. Mitochondrial amidoxime reducing components, localized within liver and kidney mitochondria, contribute to nitrate reduction through electron donation from various reduced cofactors [6].

Intestinal bacterial populations also participate in nitrate reduction, contributing five to ten percent of total conversion [8]. Escherichia coli and Lactobacillus species demonstrate significant nitrate reductase activity under physiological oxygen concentrations compatible with gastrointestinal tract conditions [8]. These bacteria convert nitrate to nitrite and subsequently to ammonia through dissimilatory nitrate reduction pathways [8].

| Pathway Type | Primary Location | Oxygen Dependence | Contribution to Total Reduction (%) | Key Regulatory Factors |

|---|---|---|---|---|

| Bacterial-mediated entero-salivary reduction | Oral cavity (tongue crypts) | Anaerobic | 75-80 | pH, bacterial composition |

| Xanthine oxidoreductase catalyzed reduction | Liver, heart, skeletal muscle, kidney | Anaerobic/hypoxic conditions | 15-20 | Oxygen tension, pH, substrate availability |

| Aldehyde oxidase catalyzed reduction | Liver, kidney | Anaerobic | 3-5 | Substrate concentration |

| Mitochondrial amidoxime reducing component reduction | Mitochondria (liver, kidney) | Variable | 2-3 | Electron donor availability |

| Bacterial intestinal reduction | Intestinal tract | Anaerobic | 5-10 | Microbiome composition |

Role of Xanthine Oxidoreductase in Nitrogen-15-Nitrite Generation

Xanthine oxidoreductase functions as a complex molybdoflavin protein that catalyzes terminal reactions in purine degradation while simultaneously serving as a mammalian nitrite reductase [5] [4]. The enzyme exists in two interconvertible forms: xanthine dehydrogenase, which reduces nicotinamide adenine dinucleotide, and xanthine oxidase, which reduces molecular oxygen [4]. Under hypoxic conditions, the enzyme preferentially catalyzes nitrite reduction to nitric oxide at its molybdenum cofactor site [4] [5].

The mechanism of nitrogen-15-nitrite generation by xanthine oxidoreductase involves direct interaction between the nitrite anion and the molybdenum cofactor in its reduced state [9]. Electron donors such as xanthine directly reduce the molybdenum center, enabling subsequent nitrite binding and reduction [4]. Alternatively, nicotinamide adenine dinucleotide hydride can provide reducing equivalents through electron donation at the flavin adenine dinucleotide site, with retrograde electron flow to the molybdenum cofactor [4].

Kinetic parameters for xanthine oxidoreductase-mediated nitrite reduction reveal a Michaelis constant for nitrite ranging from fifteen to fifty micromolar, indicating relatively high affinity for the substrate [3] [4]. The Michaelis constant for xanthine as an electron donor is approximately six and five-tenths micromolar, while nicotinamide adenine dinucleotide hydride exhibits a Michaelis constant of zero point nine millimolar [4]. The turnover number for nitrite reduction ranges from zero point one seven to zero point six eight per second, representing approximately one percent of the enzyme's urate formation activity [5].

The reaction exhibits strong pH dependence, with optimal activity occurring between pH six point five and seven point zero [3] [4]. Oxygen tension critically regulates the reaction, with maximal nitrite reduction occurring under strictly anaerobic conditions or at oxygen concentrations below one point five percent [4]. Higher oxygen tensions competitively inhibit nitrite reduction by favoring electron transfer to oxygen rather than nitrite [4].

Substrate inhibition occurs when xanthine concentrations exceed fifty-five micromolar, likely due to competition for molybdenum cofactor binding sites [4]. This inhibition becomes physiologically relevant during ischemic conditions, where combined hypoxanthine and xanthine concentrations can reach fifty to one hundred micromolar [4]. The enzyme's nitrite reductase activity is completely abolished by oxypurinol, a molybdenum-binding inhibitor, confirming that the reaction occurs specifically at the molybdenum cofactor [3] [4].

| Parameter | Value | Experimental Conditions | Reference Methods |

|---|---|---|---|

| Km for nitrite (μM) | 15-50 | Anaerobic, pH 7.4, 37°C | Chemiluminescence NO detection |

| Km for xanthine (μM) | 6.5 | Standard purine oxidation assay | Spectrophotometric assay |

| Km for NADH (mM) | 0.9 | Anaerobic nitrite reduction | NADH consumption monitoring |

| Kcat for nitrite reduction (s⁻¹) | 0.17-0.68 | Nitrite as substrate, various reductants | Direct NO measurement |

| Maximum activity pH | 6.5-7.0 | Buffer titration studies | pH electrode monitoring |

| Optimal oxygen tension (%) | 0-1.5 | Controlled atmosphere chambers | Gas chromatography |

| Inhibition constant for xanthine (μM) | 55 | Competitive inhibition studies | Kinetic analysis |

| Molybdenum cofactor oxidation state | Mo(IV) to Mo(VI) | EPR spectroscopy analysis | Electron paramagnetic resonance |

Tissue-Specific Accumulation Patterns in Dietary Nitrate Supplementation Models

Dietary nitrate supplementation produces distinct tissue-specific accumulation patterns that reflect both vascular delivery and active transport mechanisms [10] [11]. Following sodium nitrate-nitrogen-15 administration, plasma nitrate concentrations increase five-fold within three hours, reaching one hundred seventy nanomolar per gram compared to baseline levels of thirty-four nanomolar per gram [10] [11]. This rapid plasma accumulation serves as the primary distribution reservoir for subsequent tissue uptake.

Bone tissue demonstrates the highest baseline nitrate concentrations at ninety-six nanomolar per gram, increasing two point four-fold to two hundred thirty nanomolar per gram following supplementation [11]. The substantial bone nitrate reservoir likely reflects the tissue's role in long-term nitric oxide homeostasis maintenance [11]. Nitrogen-15 enrichment in bone reaches sixty-three point two percent, indicating significant uptake of exogenously administered nitrate [11].

Ocular tissues exhibit remarkable nitrate accumulation capacity, with both vitreous and aqueous humor showing substantial increases [12] [13]. Vitreous humor nitrate concentrations rise from forty-five nanomolar per gram to one hundred fifty-six nanomolar per gram, representing a three point five-fold increase [12]. Aqueous humor demonstrates similar patterns with a three point four-fold increase from forty-two to one hundred forty-two nanomolar per gram [12]. Nitrogen-15 enrichment in ocular fluids reaches seventy-four point five percent and seventy-seven point five percent respectively, comparable to plasma enrichment levels [12].

Skeletal muscle tissues show moderate nitrate accumulation, with gluteus muscle concentrations increasing from fifty-seven to one hundred nineteen nanomolar per gram [10] [11]. Despite the relatively modest fold-increase of two point one, the large mass of skeletal muscle makes it a significant nitrate reservoir [11] [7]. Nitrogen-15 enrichment in muscle tissue reaches sixty-eight point three percent, demonstrating substantial uptake of dietary nitrate [10].

Liver tissue exhibits efficient nitrate uptake with concentrations doubling from fifteen to thirty nanomolar per gram [10] [6]. The liver's role as a primary site of nitrate metabolism is reflected by high nitrogen-15 enrichment of seventy-one point two percent [6]. Concurrent increases in nitrite concentrations and upregulation of xanthine oxidoreductase expression indicate active nitrate-to-nitrite conversion within hepatic tissue [6].

Skin tissue, particularly scalp samples, demonstrates significant nitrate accumulation with concentrations increasing from fifty-six to one hundred thirty-four nanomolar per gram [11]. The two point four-fold increase and seventy-two point one percent nitrogen-15 enrichment suggest that skin may function as an additional nitrate reservoir [11]. This finding challenges traditional views of skin as merely a barrier tissue and suggests potential roles in systemic nitric oxide homeostasis.

Brain tissue shows the most limited nitrate accumulation, with concentrations increasing only from twelve to eighteen nanomolar per gram [14]. The modest one point five-fold increase and forty-five point eight percent nitrogen-15 enrichment likely reflect blood-brain barrier limitations on nitrate transport [14]. This restricted accumulation may contribute to the brain's reliance on local nitric oxide synthase systems for nitric oxide generation.

| Tissue Type | Baseline Nitrate (nmol/g) | 3h Post-Supplementation (nmol/g) | Fold Increase | ¹⁵N Enrichment (%) |

|---|---|---|---|---|

| Plasma | 34 ± 19 | 170 ± 45 | 5.0 | 77.1 ± 8.2 |

| Skeletal muscle (gluteus) | 57 ± 39 | 119 ± 52 | 2.1 | 68.3 ± 12.1 |

| Liver | 15 ± 5 | 30 ± 8 | 2.0 | 71.2 ± 9.8 |

| Eye (vitreous humor) | 45 ± 12 | 156 ± 34 | 3.5 | 74.5 ± 11.3 |

| Eye (aqueous humor) | 42 ± 15 | 142 ± 38 | 3.4 | 77.5 ± 9.1 |

| Heart | 28 ± 8 | 58 ± 16 | 2.1 | 65.4 ± 10.2 |

| Kidney | 31 ± 11 | 78 ± 22 | 2.5 | 69.8 ± 8.7 |

| Skin (scalp) | 56 ± 22 | 134 ± 41 | 2.4 | 72.1 ± 13.4 |

| Bone (femur) | 96 ± 63 | 230 ± 98 | 2.4 | 63.2 ± 15.6 |

| Brain | 12 ± 4 | 18 ± 6 | 1.5 | 45.8 ± 8.9 |

Interaction with Hemoglobin and Methemoglobin Formation Dynamics

The interaction between nitrite and hemoglobin represents a fundamental biochemical process that governs both nitric oxide generation and methemoglobin formation dynamics [15] [16]. This interaction exhibits distinct kinetic patterns depending on the oxidation and ligation state of hemoglobin, with profound implications for oxygen transport and nitric oxide bioavailability [17] [18].

Deoxyhemoglobin demonstrates the highest reactivity toward nitrite with a second-order rate constant of one point four two times ten to the negative fourth power per molar per second [16]. This reaction proceeds through direct electron transfer from the ferrous heme iron to nitrite, generating nitric oxide and methemoglobin in equimolar quantities [17] [18]. The reaction mechanism involves initial nitrite binding to the ferrous heme center, followed by intramolecular electron transfer and nitric oxide release [17].

Oxyhemoglobin exhibits significantly lower reactivity with a rate constant of five point nine one times ten to the negative sixth power per molar per second [16]. The oxyhemoglobin-nitrite reaction follows an autocatalytic mechanism characterized by an initial lag phase followed by rapid propagation [17]. This reaction generates methemoglobin and nitrate as primary products, with transient formation of ferryl hemoglobin intermediates [17] [19].

The autocatalytic nature of oxyhemoglobin oxidation involves complex free radical chemistry with hydrogen peroxide serving as an initiator species and nitrogen dioxide functioning as a propagatory radical [17]. The reaction kinetics exhibit strong dependence on nitrite concentration, with autocatalytic behavior emerging only at nitrite-to-oxyhemoglobin ratios exceeding four to one [17]. Lower ratios result in simple first-order kinetics without autocatalytic acceleration.

Methemoglobin formation rates differ substantially between the two pathways. Deoxyhemoglobin-nitrite reactions produce methemoglobin rapidly through direct one-electron oxidation [20] [18]. In contrast, oxyhemoglobin-nitrite reactions generate methemoglobin through the autocatalytic mechanism, resulting in sigmoidal formation kinetics [16] [17].

Allosteric regulation significantly influences hemoglobin-nitrite interactions, with oxygen binding enhancing the rate of nitrite reduction to nitric oxide [18] [21]. This phenomenon, termed R-state catalysis, occurs because nitrite reduction by R-state hemoglobin proceeds faster than T-state hemoglobin [21]. The allosteric mechanism contributes to the physiological regulation of nitric oxide generation, with maximal activity occurring near the hemoglobin oxygen saturation fifty percent value [21].

Methemoglobin accumulation is regulated by endogenous reductase systems, primarily cytochrome b5 reductase [16] [20]. The reductase activity exhibits induction properties in response to methemoglobin levels, preventing excessive accumulation under normal physiological conditions [16]. Methemoglobin reductase activity follows first-order kinetics with rate constants ranging from three point three to twelve point nine per thousand per minute, depending on species and developmental stage [20].

The hemoglobin-nitrite system also demonstrates oxidative denitrosylation properties, where nitric oxide bound to deoxyhemoglobin can be released through heme oxidation [18]. This mechanism provides an additional pathway for nitric oxide liberation from hemoglobin-nitric oxide complexes under specific redox conditions [18].

| Hemoglobin Form | Reaction Rate Constant (M⁻¹s⁻¹) | Primary Products | Oxygen Dependence | Methemoglobin Formation Rate | Physiological Significance |

|---|---|---|---|---|---|

| Oxyhemoglobin (HbO₂) | 5.91 × 10⁻⁶ | MetHb + Nitrate | Aerobic conditions favored | Moderate (autocatalytic) | Nitrite scavenging |

| Deoxyhemoglobin (Hb) | 1.42 × 10⁻⁴ | MetHb + NO | Anaerobic/hypoxic conditions | Fast (direct) | NO generation |

| Methemoglobin (MetHb) | No reaction | Stable complex | Independent | None | Oxidative product |

| Carboxyhemoglobin (HbCO) | Minimal reaction | No significant products | Independent | Negligible | Minimal impact |

| Nitrosylhemoglobin (HbNO) | Complex formation | Stable adduct | Anaerobic formation | Secondary | NO transport/storage |

XLogP3

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant